3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
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Overview
Description
3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a diazaspiro undecane core with a dichlorophenyl substituent. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by the introduction of the dichlorophenyl group. One common method involves the reaction of a suitable diaza compound with a dichlorophenyl precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted diazaspiro compounds with various functional groups.
Scientific Research Applications
3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. Molecular dynamics simulations have identified potential binding sites and pathways involved in its activity .
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: A related compound with similar spirocyclic structure but lacking the dichlorophenyl group.
3-(2,3,4-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione: Another spirocyclic compound with different substituents and biological activities.
Uniqueness
3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
918653-00-6 |
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Molecular Formula |
C15H20Cl2N2 |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H20Cl2N2/c16-12-2-1-3-13(14(12)17)19-10-6-15(7-11-19)4-8-18-9-5-15/h1-3,18H,4-11H2 |
InChI Key |
DPDHRMKSTVQDLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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